molecular formula C19H22N4O4 B2976180 ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate CAS No. 1170404-70-2

ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate

Cat. No.: B2976180
CAS No.: 1170404-70-2
M. Wt: 370.409
InChI Key: UOBPTLZBABATLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate is a pyrazolo[3,4-b]pyridine derivative characterized by a bicyclic core structure fused with a pyrazole ring. Key structural features include:

  • 4-Phenyl substituent: Attached to the tetrahydropyridine ring, contributing to lipophilicity and π-π stacking interactions.
  • Ethyl 4-oxobutanoate side chain: Linked via an amide bond to the pyrazole C3, introducing ester and ketone functionalities that may affect hydrogen-bonding capacity and metabolic stability.

Synthetic routes for such compounds often employ ionic liquids (e.g., [bmim][BF4]) to facilitate condensation reactions between aldehydes and active methylene compounds, as demonstrated in related pyrazolo[3,4-b]pyridin-6-one syntheses . Structural confirmation of such molecules typically relies on X-ray crystallography, with software like SHELX being widely used for refinement and validation .

Properties

IUPAC Name

ethyl 4-[(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-3-27-16(26)10-9-14(24)20-18-17-13(12-7-5-4-6-8-12)11-15(25)21-19(17)23(2)22-18/h4-8,13H,3,9-11H2,1-2H3,(H,21,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBPTLZBABATLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-b]pyridine core with various substituents that contribute to its biological properties. The molecular formula is C18H22N4O4, and it has a molecular weight of 358.39 g/mol.

Anticancer Activity

Recent studies indicate that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds designed based on this scaffold have shown inhibition of tropomyosin receptor kinase A (TRKA), which is implicated in various cancers. One such derivative demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of cancer cell lines such as Km-12 and MCF-7 with IC50 values of 0.304 μM and 0.2 μM respectively .

Antimicrobial Activity

In vitro studies have highlighted the potential of pyrazolo[3,4-b]pyridines against Mycobacterium tuberculosis. Specific derivatives were evaluated using the microplate alamar blue assay (MABA), showing promising antituberculotic activity . The structure-activity relationship (SAR) analysis indicated that certain substitutions at the N(1) and C(3) positions enhance antimicrobial efficacy.

Neuroprotective Effects

Some derivatives have also been investigated for their neuroprotective effects. For example, compounds with high affinity for β-amyloid plaques have been synthesized, suggesting potential applications in Alzheimer's disease diagnostics .

Study on TRKA Inhibition

A comprehensive study synthesized 38 pyrazolo[3,4-b]pyridine derivatives and evaluated their TRKA inhibitory activity. Among these, derivative C03 exhibited significant inhibitory effects with a favorable selectivity profile against non-target kinases . This study underscores the importance of structural modifications in enhancing biological activity.

Antitubercular Activity Evaluation

Another research effort focused on synthesizing a library of pyrazolo[3,4-b]pyridines for testing against M. tuberculosis H37Rv strain. The results revealed that specific derivatives with methylthio and phenyl substitutions showed promising activity .

Data Summary Table

Activity Type Compound IC50 Value Target
TRKA InhibitionC0356 nMTropomyosin Receptor Kinase A
Cancer Cell ProliferationC030.304 μMKm-12 Cell Line
Antitubercular ActivityVariousVariesMycobacterium tuberculosis
NeuroprotectionSelected DerivativesN/Aβ-Amyloid Plaques

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Key Observations

C4 Substituents: The phenyl group at C4 is conserved across analogs, suggesting its role in stabilizing the bicyclic core via hydrophobic interactions. Side Chains: The ethyl 4-oxobutanoate side chain introduces an ester and amide group, contrasting with the cyano group in the analog from .

Synthetic Methodology :

  • The use of ionic liquids (e.g., [bmim][BF4]) in synthesizing pyrazolo[3,4-b]pyridines (as in ) offers advantages such as higher yields and reduced reaction times compared to traditional solvents. This method is likely applicable to the target compound .

Physicochemical Properties: Solubility: The ethyl ester and amide groups in the target compound may enhance aqueous solubility relative to purely aromatic analogs (e.g., cyanated derivatives).

Structural Validation :

  • Crystallographic analysis using SHELX software () is a standard approach for confirming the molecular geometry of such compounds, ensuring accuracy in structural assignments .

Q & A

Q. What are the optimal synthetic routes for ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via multi-component reactions involving aldehydes, cyanoacetates, and substituted hydrazines in ionic liquid solvents like [bmim][BF₄], as described in . Key parameters include stoichiometric ratios (e.g., 1:1 aldehyde to cyanoacetate), reaction time (24–48 hours), and purification via column chromatography. Yield optimization requires monitoring by TLC and adjusting solvent polarity for crystallization .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18) with acetonitrile/water gradients .
  • NMR : Confirm structural features such as the tetrahydro-pyridinone ring (δ 2.5–3.5 ppm for CH₂ groups) and ester carbonyl (δ ~170 ppm in ¹³C NMR) .
  • Elemental Analysis : Verify empirical formula (e.g., EA-1110 instrument) to confirm C, H, N content .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer : The ester group enhances solubility in polar aprotic solvents like DMSO or DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (e.g., PBS) with <1% DMSO to avoid cytotoxicity. Pre-screen solubility via UV-Vis spectroscopy at 250–300 nm .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like bromo or fluoro) to study effects on bioactivity, as seen in and .
  • Pharmacophore Modeling : Use computational tools (e.g., Schrödinger Suite) to map hydrogen bond acceptors (amide/keto groups) and hydrophobic regions (phenyl rings). Validate via in vitro enzyme inhibition assays .
  • Data Integration : Cross-reference activity data with analogs like 4-{5-(4-Bromophenyl)-3-[...]-4-oxobutanoic acid (compound 25, 27% yield) to identify critical substituents .

Q. How should researchers address contradictions in bioactivity data across experimental replicates?

  • Methodological Answer :
  • Hypothesis Testing : Check for batch-to-batch variability in synthesis (e.g., residual solvents, isomer ratios) via LC-MS.
  • Dose-Response Curves : Repeat assays with stricter controls (e.g., fixed DMSO concentration, temperature stability).
  • Statistical Frameworks : Apply ANOVA or mixed-effects models to distinguish experimental noise from true biological variation .

Q. What strategies can resolve low yields during scale-up synthesis?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry for precise control of reaction parameters (temperature, residence time).
  • Membrane Technologies : Implement solvent-resistant nanofiltration (SRNF) to remove impurities and recover unreacted precursors .
  • Catalyst Screening : Test alternative catalysts (e.g., Lewis acids) to improve cyclization efficiency in the pyrazolo-pyridinone core .

Theoretical and Methodological Frameworks

  • Experimental Design : Align with the quadripolar model (theoretical, epistemological, morphological, technical poles) to balance hypothesis-driven and exploratory research .
  • Data Validation : Link findings to chemical engineering principles (CRDC 2020 subclasses RDF2050103–RDF2050108) for reproducibility in process control and simulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.